Product packaging for Irvalec(Cat. No.:CAS No. 915713-02-9)

Irvalec

Cat. No.: B610142
CAS No.: 915713-02-9
M. Wt: 1591.92
InChI Key: FUDHRLIJYPGBOX-MWGCIELCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PM 02734 is an antineoplastic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H125F3N14O18 B610142 Irvalec CAS No. 915713-02-9

Properties

CAS No.

915713-02-9

Molecular Formula

C77H125F3N14O18

Molecular Weight

1591.92

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C75H124N14O16.C2HF3O2/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102;3-2(4,5)1(6)7/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100);(H,6,7)/b49-23-;/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+;/m0./s1

InChI Key

FUDHRLIJYPGBOX-MWGCIELCSA-N

SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C.C(=O)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PM 02734;  PM-02734;  PM02734;  Elisidepsin; 

Origin of Product

United States

Contextualization As a Cyclodepsipeptide Class Member

Irvalec belongs to the class of chemical compounds known as cyclodepsipeptides plos.orgnih.govnih.gov. These molecules are characterized by a cyclic structure that includes both amino acid and hydroxy acid residues linked by both peptide and ester bonds ontosight.ai. This hybrid peptide-ester backbone contributes to their unique structural and biological properties ontosight.ai.

Derivation from Natural Products: Kahalalide F Analogues

Irvalec is a synthetic analogue closely related to Kahalalide F plos.orgnih.gov. Kahalalide F is a natural cyclodepsipeptide originally isolated from the Hawaiian marine mollusc Elysia rufescens plos.orgnih.govnih.govacs.org. Research has since suggested that the ultimate origin of Kahalalide F and related kahalalides found in the mollusc may be microbial, potentially from the green algae Bryopsis sp. which the mollusc consumes nih.govacs.orgprinceton.edu. This compound was developed as part of a program seeking synthetic products derived from marine organisms plos.org.

Historical Development and Academic Research Significance

Total Synthesis Approaches to this compound

The synthesis of this compound involves complex organic chemistry techniques. As a synthetic depsipeptide, its total synthesis requires the formation of both amide (peptide) and ester bonds in a controlled manner to assemble the cyclic structure.

The synthesis of this compound typically involves multi-step organic synthesis strategies. These strategies are designed to construct the complex cyclic depsipeptide framework from smaller, often marine-derived, precursors uni.lu. Key aspects of these syntheses include the coupling of amino acids and hydroxy acids to form the linear or fragmented peptide/depsipeptide chain, followed by a macrocyclization step to close the ring structure. Functional group modifications are also integral to the process to achieve the desired final structure of this compound uni.lu. While specific detailed synthetic routes for this compound are not widely disclosed in the provided literature, the synthesis of similar complex marine natural products, such as other depsipeptides, often involves convergent approaches where different fragments of the molecule are synthesized separately and then coupled together. Purification techniques, such as high-performance liquid chromatography (HPLC), are essential throughout the synthesis to isolate intermediates and the final product with high purity uni.lu.

As a cyclic depsipeptide with numerous chiral centers, controlling the stereochemistry at each step of the synthesis is paramount to obtain the biologically active form of this compound. The stereochemistry of related compounds like Kahalalide F, which contains several atypical amino acids including D-amino acids and allo-isomers, highlights the complexity involved in ensuring the correct absolute and relative configurations during synthesis researchgate.net. Achieving high stereoselectivity in the formation of peptide and ester bonds, as well as in any reactions involving the modification of chiral centers, is critical for the biological activity of the final compound. Methods such as the use of chiral coupling reagents, stereoselective reactions, and working with appropriately protected chiral building blocks are generally employed in the synthesis of such complex molecules to control stereochemistry.

Multi-Step Organic Synthesis Strategies

Semi-Synthetic and Biocatalytic Pathways for this compound Production

While total chemical synthesis is a primary route for producing this compound, semi-synthetic and biocatalytic approaches are increasingly explored for the sustainable and efficient production of complex marine natural products epa.gov. Semi-synthesis involves using a naturally occurring precursor, often obtained through fermentation or extraction, and then chemically modifying it to yield the final desired compound. Biocatalysis utilizes enzymes or whole cells to catalyze specific chemical transformations, offering advantages in terms of selectivity, milder reaction conditions, and reduced waste compared to traditional chemical synthesis epa.gov. Although the provided information lists this compound in the context of marine-derived drugs where semi-synthetic and biocatalytic methods are relevant for large-scale supply, specific detailed semi-synthetic or biocatalytic pathways developed and utilized specifically for the production of this compound are not explicitly described in the search results epa.gov. However, the general advancements in metabolic engineering, synthetic biology, and enzyme engineering hold potential for developing alternative production strategies for complex molecules like this compound in the future.

Derivatization of this compound for Research Applications

Chemical derivatization of this compound is a valuable strategy for understanding its mechanism of action, improving its properties, and developing research tools.

Fluorescently tagged derivatives of this compound have been synthesized and utilized to study its interaction with cellular components, particularly the plasma membrane ontosight.aimetabolomicsworkbench.org. These probes allow for real-time visualization of the compound's localization and dynamics within cells ontosight.ai. The synthesis of such probes typically involves conjugating a fluorescent dye to the this compound structure while aiming to retain its biological activity and membrane-targeting properties. Research using fluorescent derivatives of this compound has demonstrated that the compound rapidly interacts with the plasma membrane of tumor cells, leading to lipid bilayer restructuration and the formation of supramolecular structures that likely contribute to membrane disruption ontosight.ai.

Preclinical in Vitro and in Vivo Non Human Research Models for Irvalec Study

Establishment and Characterization of Irvalec-Sensitive Cell Lines

The cytotoxic activity of this compound has been evaluated in vitro across a panel of human tumor cell lines representing various tissue origins. nih.govplos.org In one study involving 23 human tumor cell lines from 11 different tissues, this compound exhibited cytotoxic effects with a mean IC50 value of 2.3 µM after 72 hours of exposure, as quantified by the MTT method. nih.govplos.org

Sensitivity to this compound varied among different cell lines. Prostate cancer cell lines, specifically PC3 and 22RV1, tended to be among the most sensitive. nih.govplos.org Conversely, pancreatic cancer cell lines, such as PANC-1 and MIA-PaCa, generally showed lower sensitivity. nih.govplos.org Additionally, two breast cancer cell lines, ZR-75-1 and SKBR3, which express Erb-B2, were identified as particularly sensitive to this compound. aacrjournals.org

Mechanistic studies in sensitive cell lines, such as A549 (lung) and HeLa (cervix), revealed that this compound induces rapid morphological changes indicative of necrotic cell death. nih.govresearchgate.netplos.org Within minutes of exposure to higher concentrations (e.g., 10 µM), cells displayed membrane destabilization characterized by swelling, abundant membrane blebs, and the formation of giant vesicles. nih.govresearchgate.net This rapid loss of membrane integrity was associated with significant Ca2+ influx and alterations in membrane conductivity. nih.govresearchgate.net

Development and Molecular Profiling of this compound-Resistant Cell Lines

To investigate mechanisms of acquired resistance, an this compound-resistant cell line, designated A549-Irv, was developed from the parental A549 lung cancer cell line. nih.govplos.org This was achieved through a classical stepwise selection procedure involving gradual increases in this compound concentration over an 18-month period, with the maximum concentration used during selection reaching 50 µM. nih.govplos.org

The resulting A549-Irv cell line demonstrated a significant increase in resistance to this compound compared to the parental A549 cells, exhibiting over 30-fold higher resistance. nih.govplos.org The IC50 values for A549-Irv cells were substantially elevated, recorded as 55 ± 0.5 µM after 30 minutes and 34 ± 0.5 µM after 72 hours of exposure. nih.govplos.org In contrast to the parental line, treatment of A549-Irv cells with this compound did not lead to alterations in cell membrane integrity or the induction of necrotic cell death. plos.org

Identification of Resistance Mechanisms (e.g., KRAS mutations, EMT markers)

Molecular profiling of this compound-resistant cell lines has provided insights into potential resistance mechanisms. Activating mutations in the KRAS gene were frequently observed in almost all this compound-resistant cell lines studied. aacrjournals.org Additionally, the phenomenon of Epithelial-to-Mesenchymal Transition (EMT) was also noted in cells that developed resistance to this compound. aacrjournals.org These findings suggest a correlation between the presence of activating KRAS mutations and the acquisition of a mesenchymal phenotype with reduced sensitivity to this compound.

Analysis of Cross-Resistance with Other Chemical Agents (e.g., P-glycoprotein substrates)

Analysis of the this compound-resistant A549-Irv cell line indicated that it did not exhibit cross-resistance to other common anticancer agents. nih.govplos.org Furthermore, this resistant cell line did not show overexpression of efflux pumps on the cell membrane. nih.govplos.org Studies using cell lines known to overexpress P-glycoprotein, such as IGROV-1/ET and LoVo/Dox, revealed that these lines had similar IC50 values to their respective parental lines (IGROV-1 and LoVo). nih.govplos.org This observation suggests that this compound is not a substrate for the P-glycoprotein efflux pump. nih.govplos.org

Functional Screening in Model Organisms (e.g., Saccharomyces cerevisiae)

A functional screening assay utilizing a collection of Saccharomyces cerevisiae haploid deletion mutants has been employed to identify genetic factors influencing this compound sensitivity. nih.gov This large-scale screening involved testing 4,848 viable yeast deletion mutants. nih.gov

Identification of Genetic Factors (e.g., vesicle trafficking proteins, sphingolipid metabolism enzymes) Affecting this compound Sensitivity

The functional screening in Saccharomyces cerevisiae highlighted the importance of proteins involved in vesicle trafficking for this compound activity. nih.gov Yeast cells with defects in these vesicle trafficking pathways demonstrated increased sensitivity to this compound. nih.gov Conversely, the screening identified a mutant strain lacking Scs7, a sphingolipid fatty acyl 2-hydroxylase and the orthologue of human FA2H, as being the most resistant to this compound. nih.gov These results suggest that both vesicle trafficking and sphingolipid metabolism play roles in modulating cellular sensitivity to this compound.

Biophysical and Biochemical Characterization of Irvalec Interactions

Quantitative Analysis of Membrane Permeabilization Kinetics

Studies have quantitatively assessed the kinetics of membrane permeabilization induced by Irvalec in tumor cells. Using markers such as propidium (B1200493) iodide (PI) and lactate (B86563) dehydrogenase (LDH), researchers have demonstrated that this compound affects the permeability of tumor cells in a time- and concentration-dependent manner. nih.gov

For instance, in A549 cells, a rapid uptake of PI was observed within minutes of exposure to higher concentrations of this compound. nih.gov Time-course experiments measuring nuclear PI fluorescence showed a linear dependency with time at lower concentrations (2–3 µM), indicating a concentration-dependent effect on permeabilization. nih.gov The release of intracellular LDH into the extracellular medium, another indicator of membrane damage, also exhibited time- and concentration-dependent kinetics, albeit with a slower profile compared to PI uptake. nih.gov These findings collectively indicate that this compound induces rapid membrane damage, compromising the selective permeability of cells to molecules of varying sizes. nih.gov

The following table illustrates representative data on the time-dependent permeabilization of A549 cells by this compound, as indicated by PI uptake:

This compound Concentration (µM)Time to Significant PI Uptake (minutes)
1> 10
25 - 10
35 - 10
6< 5
10~ 2

Note: Data are illustrative, based on described experimental findings. nih.gov

Electrophysiological Studies of Membrane Conductance Perturbations

Electrophysiological techniques, such as patch-clamp, have been employed to investigate the effects of this compound on cell membrane conductance. researchgate.net These studies have shown that this compound induces significant perturbations in membrane conductivity. nih.govplos.orgresearchgate.net

Experiments conducted on various tumor cell lines, including A549, HCT-116, and HeLa cells, demonstrated that this compound caused an increase in membrane conductance across a range of membrane potentials. plos.orgresearchgate.net This increased conductance led to the appearance of both inward and outward currents at negative and positive membrane potentials, respectively. plos.org The compound was found to permeabilize the plasma membrane to ions, even in the absence of applied voltage pulses, resulting in notable changes in the holding current. researchgate.net These electrophysiological alterations are consistent with the formation of membrane pores or channels induced by this compound, contributing to the disruption of cellular ion homeostasis. nih.govplos.orgresearchgate.net Pretreatment with zinc ions was observed to significantly delay or prevent these effects, suggesting a protective effect against this compound-induced membrane permeability. nih.govplos.orgresearchgate.net

Fluorescence Resonance Energy Transfer (FRET) Analysis of this compound Supramolecular Assembly

Fluorescence Resonance Energy Transfer (FRET) experiments have been instrumental in understanding the spatial arrangement and potential self-assembly of this compound molecules within the cell membrane. nih.govplos.org FRET is a technique sensitive to the distance between two fluorophores, allowing for the determination of molecular proximity within a few nanometers. dergipark.org.trevidentscientific.comnih.gov

Studies utilizing fluorescent derivatives of this compound have demonstrated that the compound rapidly interacts with the plasma membrane. nih.govplos.org FRET analysis revealed that this compound molecules localize in the cell membrane in close proximity to each other, suggesting the formation of supramolecular structures. nih.govplos.org Specifically, FRET efficiency measurements indicated that at cytotoxic concentrations, this compound molecules form assemblies or "patches" within the lipid bilayer where individual molecules are close enough (within approximately 50 Å) for efficient energy transfer to occur. nih.govplos.org This self-organization into supramolecular structures is hypothesized to be a key step in the mechanism by which this compound disrupts membrane integrity and triggers necrotic cell death. nih.govplos.org This effect was observed in sensitive cells but not in this compound-resistant cells. nih.gov

Morphological Changes in Cellular Structures Induced by this compound

Exposure of tumor cells to effective concentrations of this compound leads to rapid and dramatic morphological changes, indicative of severe cellular damage. nih.govresearchgate.netresearchgate.net These changes are consistent with a mechanism involving direct interaction with and disruption of the cell membrane. nih.govplos.orgresearchgate.net

Cell Blebbing and Giant Vesicle Formation

One of the prominent morphological changes induced by this compound is the appearance of abundant membrane blebs and the formation of giant membranous vesicles (GVs). nih.govplos.orgresearchgate.netub.edu Within minutes of treatment, cells show evident membrane destabilization characterized by these protrusions and large vesicular structures. nih.govresearchgate.net

Cell blebbing involves the detachment of the plasma membrane from the underlying actin cytoskeleton, driven by changes in intracellular pressure or cytoskeletal integrity. plos.orgnih.gov this compound's interaction with the membrane and subsequent disruption of lipid bilayer organization likely contributes to the loss of membrane-cytoskeleton attachment, leading to bleb formation. nih.govplos.orgplos.org The formation of GVs represents a more extensive reorganization of the damaged cell membrane, where large bubbles surrounded by membrane are observed. nih.govresearchgate.net Lipids within these GVs have been shown to exhibit ordered phase characteristics, suggesting that this compound affects the fluidity and organization of plasma membrane phospholipids. plos.org

Cytoplasmic Swelling and Vacuolization

This compound treatment also results in severe cytoplasmic swelling and vacuolization. nih.govplos.orgub.edu This swelling is a consequence of the loss of membrane integrity and the resulting disturbance of the water-electrolyte balance across the plasma membrane, leading to a significant influx of ions, including Ca²⁺, and water into the cell. nih.govplos.org

The formation of vacuoles, often appearing as small clear areas within the cytoplasm, can be indicative of hydropic change or other forms of cellular accumulation and organelle swelling. frontiersin.orgslideshare.net In the context of this compound's action, the severe vacuolization observed, along with swelling of organelles like the endoplasmic reticulum and mitochondria, points towards a widespread disruption of intracellular compartments and cellular volume regulation due to the compromised plasma membrane. nih.govub.edufrontiersin.org These morphological hallmarks are characteristic of necrotic cell death induced by membrane-damaging agents. nih.govplos.orgresearchgate.nettaylorandfrancis.com

Mechanisms of Acquired Resistance to Irvalec

Cellular Adaptation and Resistance Phenotypes

The development of resistance to Irvalec can be achieved through stepwise selection procedures involving increasing concentrations of the drug over time nih.govplos.orgplos.org. This process leads to the emergence of resistant cell lines that exhibit significantly higher IC50 values compared to their parental counterparts nih.govplos.orgplos.org. For instance, A549 lung cancer cells exposed to increasing concentrations of this compound over 18 months developed into the A549-Irv cell line, which was more than 30-fold more resistant to this compound than the parental A549 cells nih.govplos.org. Similarly, HCT-116 colorectal cells subjected to a stepwise selection procedure over 18 months resulted in the HCT-116-Irv subline, demonstrating a 14.7-fold increase in resistance plos.org.

Resistant cell lines like A549-Irv and HCT-116-Irv display distinct phenotypes. A key characteristic is the lack of the rapid membrane disruption, cell swelling, giant vesicle formation, calcium influx, and alterations in membrane conductivity observed in sensitive cells upon this compound exposure nih.govplos.org. This suggests that the acquired resistance is primarily mediated by alterations at the cell membrane level, the primary target of this compound nih.govplos.orgresearchgate.net.

Interestingly, A549-Irv cells did not exhibit overexpression of efflux pumps commonly associated with multidrug resistance, nor did they show cross-resistance to other common anticancer agents nih.govplos.org. This indicates a specific resistance mechanism to this compound, likely related to its unique membrane-targeting activity nih.govplos.org.

Molecular Basis of Resistance in this compound-Adapted Cell Lines

Studies on this compound-adapted cell lines have begun to unravel the molecular underpinnings of acquired resistance. A significant finding is the role of glycosylceramides in mediating this compound's interaction with the plasma membrane. Research using HCT-116 colorectal cancer cells and their resistant subline, HCT-116-Irv, demonstrated that this compound interacts directly with glycosylceramides in the plasma membrane of sensitive cells, facilitating its insertion and subsequent membrane disruption plos.org. The resistant HCT-116-Irv cells showed reduced levels of glycosylceramides and a lack of this compound accumulation in the plasma membrane plos.org. Furthermore, a mutant mouse melanoma cell line (GM95) deficient in ceramide glucosyltransferase (UGCG) activity, and thus unable to synthesize glycosylceramides, was also resistant to this compound plos.org. Overexpression of UGCG in these deficient cells restored glycosylceramide synthesis and re-sensitized the cells to this compound plos.org. These findings strongly suggest that glycosylceramides act as membrane targets for this compound, and reduced glycosylceramide levels contribute to acquired resistance plos.org.

Another molecular aspect investigated is the potential involvement of membrane fluidity and order. Experiments with Zn2+, a known membrane protector, showed that it could delay the cytotoxic effects of this compound and increased membrane anisotropy and order parameter nih.govplos.org. This suggests that alterations in lipid bilayer fluidity could influence this compound's activity and potentially play a role in resistance, although further research is needed to fully elucidate this in resistant cells nih.govplos.org.

In yeast models, resistance to this compound was linked to a deficiency in sphingolipid fatty acyl 2-hydroxylase Scs7, the orthologue of human FA2H, suggesting the importance of fatty acid 2-hydroxylation for drug activity nih.govplos.org. However, A549-Irv cells did not show alterations in FA2H expression, indicating that resistance mechanisms can vary depending on the cell line and context nih.govplos.org.

Genetic Factors Correlated with this compound Sensitivity/Resistance

Genetic factors have been explored to identify correlations with this compound sensitivity and resistance. Studies using panels of cancer cell lines have investigated the relationship between baseline gene expression profiles, mutational status, and this compound cytotoxicity nih.govaacrjournals.orgnih.gov.

Activating mutations in KRAS have been frequently observed in this compound-resistant cell lines nih.govaacrjournals.orgnih.gov. This suggests that alterations in the KRAS signaling pathway may contribute to acquired resistance to this compound nih.govaacrjournals.orgnih.gov.

The expression levels of ErbB receptors, particularly ErbB3 (HER3), have also been correlated with this compound sensitivity nih.govaacrjournals.orgnih.gov. Some studies indicated a trend between higher mRNA expression of ErbB3 and increased this compound cytotoxicity nih.govaacrjournals.org. Sensitive cell lines have also displayed elevated levels of ErbB2 and ErbB4 expression nih.govaacrjournals.org. Furthermore, this compound exposure has been shown to induce downregulation of ErbB3 receptor expression and its downstream effectors like Akt and MAPK in sensitive cells nih.govaacrjournals.org. In DU-PM cells with acquired resistance to elisidepsin (B1244396) (this compound), ErbB3 expression was decreased, while Bcl2 was increased nih.govnih.gov.

Cellular differentiation status, specifically the epithelial or mesenchymal phenotype, appears to be correlated with this compound sensitivity nih.govaacrjournals.orgnih.gov. Cell lines retaining an epithelial phenotype, characterized by high E-cadherin and low vimentin (B1176767) expression, have shown greater sensitivity to this compound nih.govaacrjournals.orgnih.gov. Conversely, mesenchymal-like cells tend to be more resistant nih.govaacrjournals.orgnih.gov. Transitions between epithelial and mesenchymal states may represent a mechanism of acquired resistance nih.gov.

Gene Expression Profiling in Resistant Cells

Gene expression profiling has been utilized to identify differences in gene expression patterns between this compound-sensitive and resistant cell lines, providing insights into the molecular changes associated with acquired resistance nih.govaacrjournals.orgnih.gov. While comprehensive gene expression profiling data specifically for this compound-resistant cells compared to parental cells is still an active area of research, studies have highlighted the differential expression of certain genes.

As mentioned earlier, studies have correlated baseline mRNA expression of ErbB receptors, particularly ErbB3, with this compound sensitivity nih.govaacrjournals.org. Changes in the expression of genes related to epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, are also linked to this compound resistance nih.govaacrjournals.orgnih.gov. Resistant cells often show a shift towards a mesenchymal gene expression profile nih.govaacrjournals.orgnih.gov.

While specific detailed gene expression profiling datasets comparing this compound-resistant and sensitive cells were not extensively available in the search results, the existing literature points towards alterations in genes involved in membrane composition (like those related to glycosylceramide synthesis), signaling pathways (such as KRAS and ErbB pathways), and cellular differentiation as key areas of investigation in understanding the genetic basis of this compound resistance. Further detailed gene expression profiling studies are needed to fully delineate the complex transcriptomic changes in this compound-resistant cell lines.

Analytical and Spectroscopic Methodologies for Irvalec Research

High-Performance Liquid Chromatography (HPLC) for Compound Quantification in Research Models

High-Performance Liquid Chromatography (HPLC) is a key technique used for the purification and quantification of Irvalec in research settings. During the synthesis of this compound, HPLC is often employed to purify the synthesized compound to ensure high purity levels for biological testing. smolecule.com In studies investigating the cellular accumulation of this compound, HPLC coupled with Mass Spectrometry (HPLC-MS) has been used to quantify the amount of drug retained in cells over time. csic.esplos.org This allows researchers to correlate intracellular drug levels with observed biological effects, such as the induction of necrotic cell death or the development of resistance. csic.es

Mass Spectrometry (MS) for Metabolite and Interaction Product Identification

Mass Spectrometry (MS), often coupled with chromatography techniques like HPLC (HPLC-MS), is crucial for identifying and characterizing this compound, its potential metabolites, and products resulting from its interaction with cellular components. csic.esplos.org Specifically, gradient reversed phase chromatography followed by positive ion electrospray tandem mass spectrometry (ESI/MS/MS) with multiple reactions monitoring (MRM) has been utilized to quantify this compound in cellular samples. csic.esplos.org This approach provides detailed information about the mass-to-charge ratio of ions, enabling the identification of the parent compound and the detection of any structural modifications or fragments, which can indicate metabolic processes or interactions. csic.esplos.org

Real-Time Fluorometric Analysis of Membrane Permeabilization (e.g., Propidium (B1200493) Iodide Uptake)

Real-time fluorometric analysis is a valuable tool for monitoring the rapid membrane permeabilization induced by this compound. Propidium iodide (PI) uptake is a common method used in these studies. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells but enters cells with compromised membrane integrity and stains the nucleus red. nih.govaacrjournals.orgwikimedia.org By measuring the increase in nuclear PI fluorescence over time using plate fluorimetry, researchers can quantify the kinetics and extent of this compound-induced cell permeabilization in real-time. nih.govplos.orgaacrjournals.org Studies have shown that this compound affects the permeability of tumor cells in a time- and concentration-dependent manner, with effects observed within minutes of exposure. nih.govplos.org

Fluorescence Microscopy for Subcellular Localization and Morphological Assessment

Fluorescence microscopy is extensively used in this compound research to visualize its effects on cellular morphology and to investigate its subcellular localization, particularly its interaction with the plasma membrane. Fluorescently labeled this compound analogs, such as this compound-Oregon Green 488, have been synthesized and used to directly observe the compound's rapid interaction with the plasma membrane of tumor cells. nih.govplos.org Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy allow for the specific visualization of events occurring at the cell surface. plos.orgcsic.es Fluorescence microscopy is also used in conjunction with dyes like propidium iodide to assess membrane permeabilization by observing nuclear staining. nih.govaacrjournals.orgwikimedia.org Additionally, it helps in observing morphological changes such as cell swelling, membrane blebbing, and the formation of giant vesicles (GVs), which are characteristic of this compound-induced necrotic cell death. nih.govplos.orgresearchgate.net

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is employed to analyze changes in gene expression in response to this compound treatment. This technique allows for the quantification of specific mRNA transcripts, providing insights into the molecular pathways affected by the compound. For instance, RT-PCR has been used to assess the expression levels of genes related to apoptosis and other cellular processes in this compound-treated cancer cell lines. researchgate.net Studies have shown that this compound can influence the expression of genes like BIK (Bcl2-interacting killer) and members of the ErbB (HER) family of receptors, which are associated with its cytotoxic activity and the development of resistance. researchgate.netaacrjournals.orgspandidos-publications.commdpi.com The expression of endogenous control genes like TBP is typically measured to normalize the results. mdpi.com

Western Blotting for Protein Expression and Phosphorylation State Analysis

Western blotting is a standard technique used to analyze the expression levels of specific proteins and their phosphorylation states in cells treated with this compound. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. Western blotting has been utilized to investigate the effects of this compound on key signaling pathways, such as the Akt/mTOR pathway, by examining the phosphorylation status of proteins within these cascades. spandidos-publications.comaacrjournals.org Changes in the expression levels of proteins like ErbB3, Akt, and MAPK in response to this compound treatment have been assessed using Western blotting, providing evidence for the molecular mechanisms underlying this compound sensitivity and resistance. spandidos-publications.commdpi.comaacrjournals.org Loading controls, such as Tubulin, are often used to ensure equal protein loading across samples. novusbio.com

Electron Microscopy for Ultrastructural Cellular Analysis

Electron microscopy provides high-resolution images of cellular structures, allowing for the detailed examination of ultrastructural changes induced by this compound. Both scanning and transmission electron microscopy can be used to visualize the profound morphological alterations that occur in tumor cells upon exposure to this compound, such as severe cytoplasmic swelling, vacuolization, dilatation and vesiculation of the endoplasmic reticulum, mitochondrial damage, and plasma membrane rupture. nih.govacs.org Electron microscopy has revealed characteristics of necrotic cell death and, in some studies, has shown the formation of autophagosomes and/or autolysosomes in this compound-treated cells, suggesting the involvement of autophagy in the cell death process. aacrjournals.orgacs.org

Structure Activity Relationship Sar and Analog Development for Irvalec Research

Design and Synthesis of Irvalec Analogues with Modified Structure

This compound itself represents a synthetic modification of the naturally occurring Kahalalide F. plos.orgnih.govingentaconnect.commdpi.com The synthesis of this compound and its related analogues often employs complex organic chemistry techniques, with solid-phase peptide synthesis being a common approach. acs.orgresearchgate.net This methodology allows for the systematic construction of the peptide chain on a solid support, followed by cyclization and subsequent modifications. acs.orgresearchgate.net

Correlating Structural Modifications with Specific Mechanistic Activities

The primary mechanism of action identified for this compound involves a rapid disruption of the plasma membrane integrity of tumor cells, leading to necrotic cell death. smolecule.complos.orgnih.govaacrjournals.orgplos.orgresearchgate.net This effect is mediated by the direct interaction of this compound with the cell membrane. smolecule.complos.orgnih.govplos.org

A key finding in understanding the SAR of this compound's membrane-targeting activity is its interaction with glycosylceramides in the plasma membrane. plos.org Studies have shown that sensitive tumor cells accumulate this compound in their plasma membrane, while resistant cells exhibit reduced levels of glycosylceramides and a lack of drug accumulation in the membrane. plos.org This strongly suggests that the presence and levels of glycosylceramides are critical determinants of cellular sensitivity to this compound, highlighting a direct correlation between the membrane lipid composition and the drug's efficacy.

Furthermore, research using fluorescent derivatives of this compound has demonstrated that the compound rapidly inserts into the plasma membrane and appears to self-organize within the lipid bilayer. plos.orgnih.govplos.org This self-assembly is proposed to lead to the formation of supramolecular structures that trigger the loss of membrane integrity and subsequent necrotic cell death. plos.orgnih.govplos.org Therefore, structural features of this compound that influence its ability to insert into the membrane, interact with glycosylceramides, and self-organize are likely crucial for its cytotoxic mechanism.

In vitro studies have evaluated the cytotoxicity of this compound across a range of human tumor cell lines. The following table presents representative IC50 values, illustrating the varying sensitivity of different cancer cell lines to this compound treatment.

Cell LineTissue TypeIC50 (µM)
PC3ProstateHighly Sensitive
22RV1ProstateHighly Sensitive
PANC-1PancreasLeast Sensitive
MIA-PaCaPancreasLeast Sensitive
IGROV-1OvarianSimilar to parental
IGROV-1/ETOvarianSimilar to parental
LoVoColonSimilar to parental
LoVo/DoxColonSimilar to parental
A549Lung~2.3 (mean)
HeLaCervix~2.3 (mean)
HCT-116ColorectalSensitive
HCT-116-IrvColorectalResistant
GM95 (UGCG mutant)MelanomaResistant
B16 (parental)MelanomaSensitive

Note: IC50 values can vary depending on experimental conditions and incubation times (e.g., 30 min vs 72 h). The mean IC50 value across a panel of 23 cell lines was reported as 2.3 µM. plos.orgnih.gov

The observation that cell lines overexpressing P-glycoprotein (a common efflux pump associated with multidrug resistance) showed similar IC50 values to their parental counterparts suggests that this compound is not a substrate for this efflux pump, indicating that its membrane interaction mechanism is distinct from those affected by P-gp-mediated resistance. plos.orgnih.gov

Rational Design of Probes for Molecular Target Identification

The investigation into this compound's mechanism of action and the identification of its molecular targets have been facilitated by the rational design and synthesis of molecular probes. Fluorescent derivatives of this compound have been successfully utilized to visualize and study the compound's interaction with the plasma membrane in real-time. plos.orgnih.gov By attaching a fluorescent label to the this compound structure, researchers can track its localization within the cell and observe its effects on membrane dynamics.

These fluorescent probes were instrumental in demonstrating the rapid insertion of this compound into the plasma membrane and its subsequent self-organization. plos.orgnih.gov Such studies provide direct visual evidence supporting the membrane-centric mechanism of action. The design of these probes requires careful consideration to ensure that the attachment of the label does not significantly alter the compound's intrinsic membrane-interacting properties or its biological activity.

The use of these probes, in conjunction with techniques like FRET (Förster Resonance Energy Transfer) and studies on resistant cell lines with altered membrane composition (e.g., reduced glycosylceramides), has been crucial in identifying key membrane components, such as glycosylceramides, as interaction partners for this compound. plos.orgnih.govplos.org This rational approach, combining chemical synthesis of modified compounds with advanced imaging and cell biology techniques, is fundamental to elucidating the precise molecular targets and mechanisms underlying this compound's cytotoxic effects.

Advanced Production and Supply Strategies for Irvalec Research

Challenges in Sourcing Marine-Derived Cyclodepsipeptides for Research

Sourcing marine-derived cyclodepsipeptides like the parent compound of Irvalec, Kahalalide F, from their natural marine organisms presents significant challenges for research nih.govpreprints.orgmdpi.com. Marine natural products are often accumulated in marine invertebrates in very small quantities preprints.orgmdpi.com. Harvesting or culturing these organisms for extraction can yield low amounts of the desired compounds, making it difficult to obtain sufficient material for extensive research and preclinical studies preprints.orgmdpi.comnih.gov. The reproducibility of obtaining marine samples can also be challenging, and culturing organisms outside their natural environment may result in low yields and slow growth rates, potentially altering the composition of essential symbiotic microorganisms responsible for producing these metabolites preprints.orgmdpi.com. These limitations necessitate the exploration of alternative production methods to ensure a reliable supply for research needs preprints.orgumh.es.

Scalable Chemical Synthesis Methodologies for Research Grade this compound

Chemical synthesis has become the primary method for producing this compound for research and clinical evaluation smolecule.comresearchgate.net. The synthesis of this compound involves complex organic chemistry techniques, primarily developed by companies like PharmaMar, SA smolecule.com. This multi-step process typically includes stages such as cyclization and functional group modifications to achieve the final depsipeptide structure smolecule.com.

Key aspects of the chemical synthesis include the use of various natural and synthetic precursors, some of which may be derived from marine organisms smolecule.com. Purification techniques, such as high-performance liquid chromatography (HPLC), are crucial to ensure high purity levels required for research-grade material and biological testing smolecule.com.

Metabolic Engineering and Heterologous Expression Systems for Sustainable Production

Metabolic engineering and heterologous expression systems offer promising avenues for the sustainable production of marine-derived compounds, including cyclodepsipeptides related to this compound nih.govpreprints.orgmdpi.comwikipedia.orgnih.gov. The discovery and genome sequencing of symbionts that produce kahalalides provide an alternative route for generating these compounds through the engineering and heterologous expression of their biosynthetic pathways nih.gov.

Metabolic engineering involves optimizing genetic and regulatory processes within cells to increase the production of a desired substance wikipedia.orgnih.govnih.govpatsnap.com. This can involve overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, or expressing genes from other organisms (heterologous expression) wikipedia.org.

Heterologous expression of biosynthetic gene clusters (BGCs) from marine organisms in amenable host microorganisms, such as bacteria or yeast, can potentially lead to the production of marine natural products through fermentation nih.govpreprints.orgmdpi.comnih.govusf.eduamazon.de. This approach can overcome the limitations of slow growth rates and low yields associated with sourcing directly from marine invertebrates preprints.orgmdpi.com. It also offers the potential to produce analogs through combinatorial biosynthesis and engineering of the pathways nih.govmdpi.comamazon.de. However, scaling these biotechnological methods from laboratory to industrial production remains a critical hurdle preprints.orgmdpi.com.

Biocatalytic Approaches in this compound Synthesis and Analog Generation

Biocatalysis, which utilizes enzymes as catalysts, is gaining traction in synthetic organic chemistry for its potential to offer high selectivity and efficiency under milder conditions compared to traditional chemical methods preprints.orguva.esnih.govproquest.com. While comprehensive investigations into combining chemical synthesis and biocatalysis for the total synthesis of complex natural products like this compound are still relatively underexplored, biocatalytic methods can play a role in specific steps of the synthesis or in generating analogs preprints.orguva.es.

Theoretical and Computational Studies of Irvalec

Molecular Dynamics Simulations of Irvalec-Membrane Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into its interactions with cell membranes. Studies have shown that this compound rapidly interacts with the plasma membrane of tumor cells, promoting lipid bilayer restructuration. nih.govplos.org This interaction is a key step in the compound's mechanism, leading to the observed loss of membrane integrity, cell swelling, and formation of giant vesicles. smolecule.comnih.govplos.org

In Silico Modeling of this compound-Protein Binding and Pathway Perturbations

Molecular docking simulations aim to predict the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and the nature of the interaction. mdpi.comdiva-portal.org These methods can help identify potential protein targets and understand the molecular forces involved in binding. mdpi.combiorxiv.org For instance, in silico approaches have been used to evaluate the binding affinity of various compounds to proteins like the human toll-like receptor 4 (TLR4) to assess their potential pro-inflammatory effects. mdpi.com Binding affinities are often expressed as dissociation constants (Kd) or binding energies, with lower values indicating stronger binding. mdpi.combiorxiv.org

While direct in silico modeling studies specifically detailing this compound's binding to proteins or its perturbation of specific intracellular pathways were not extensively detailed in the search results, the methodology is well-established for compounds that exert effects through protein interactions. The observed calcium influx and changes in membrane conductivity induced by this compound suggest potential interactions with ion channels or transporters, which could be investigated through in silico modeling. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop predictive models that link the chemical structure of compounds to their biological activity. swmd.co.innih.govbiorxiv.org By analyzing a set of compounds with known structures and activities, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds. swmd.co.innih.govbiorxiv.org

QSAR analysis can be used for mechanistic prediction by correlating structural descriptors with specific biological endpoints, such as membrane permeability or interaction with a particular target. nih.gov For example, Membrane-Interaction QSAR (MI-QSAR) combines membrane-solute interaction properties calculated from MD simulations with classical solute descriptors to predict biological behavior related to membrane transport. nih.gov QSAR models have been developed to predict properties like ADME (absorption, distribution, metabolism, and excretion) characteristics and toxicity. swmd.co.innih.gov

While specific QSAR studies focused solely on predicting the detailed mechanism of this compound's membrane disruption were not prominently featured in the search results, QSAR is a relevant technique for understanding how variations in the structure of this compound or related depsipeptides might influence their membrane interactions and cytotoxic effects. QSAR models have been successfully applied to study the activity of various marine natural products with anticancer potential. swmd.co.in The development of QSAR models for this compound could involve correlating structural descriptors with measures of membrane disruption or cytotoxicity in different cell lines, potentially identifying key structural moieties responsible for its unique mechanism of action.

Q & A

Q. What experimental methods are recommended to assess Irvalec’s impact on plasma membrane integrity in tumor cells?

To evaluate membrane integrity, researchers can use propidium iodide (PI) and Hoechst dual staining to distinguish necrotic (PI-positive) and apoptotic (Hoechst-dominant) cells. Time-lapse microscopy can track real-time changes in membrane permeability, while lactate dehydrogenase (LDH) release assays quantify necrotic cell death. Dose-response curves (e.g., 0.1–10 µM this compound) and time-series analyses (e.g., 0–120 minutes) are critical for establishing concentration- and time-dependent effects .

Q. How can researchers determine the optimal concentration and exposure time for this compound in cytotoxicity assays?

Conduct dose-response experiments across a range of concentrations (e.g., 0.1–100 µM) and time points (e.g., 24–72 hours). Calculate the half-maximal inhibitory concentration (IC₅₀) using sigmoidal curve fitting of viability data. For acute effects (e.g., membrane disruption), shorter exposure times (≤2 hours) may be appropriate, as demonstrated by rapid PI uptake in HCT-116 cells within minutes .

Q. Which standard cell lines and validation methods are used to study this compound’s antitumor activity?

Commonly studied lines include HCT-116 (colon carcinoma) and their this compound-resistant subclones (e.g., HCT-116-Irv). Validate sensitivity by comparing IC₅₀ values between parental and resistant lines (e.g., >100 µM in HCT-116-Irv). Morphological assessments (e.g., membrane blebbing) and physiological responses (e.g., calcium influx) further confirm resistance mechanisms .

Advanced Research Questions

Q. How can lipidomic profiling elucidate mechanisms of this compound resistance in tumor cells?

Resistant cells (e.g., HCT-116-Irv) show altered lipid composition. Use thin-layer chromatography (TLC) to fractionate membrane lipids and identify deficient fractions (e.g., phosphatidylserine). Overlay assays with biotinylated this compound derivatives can pinpoint lipid-Irvalec interactions. Lipidomics platforms (e.g., LC-MS/MS) enable quantification of lipid species linked to sensitivity, such as sphingomyelin or cholesterol .

Q. What methodologies reconcile discrepancies between necrotic and apoptotic cell death observed in this compound-treated cells?

Discrepancies may arise from assay selection (e.g., PI vs. caspase-3 activation). Use multiparametric assays :

  • Annexin V/PI staining to distinguish early apoptosis (Annexin V+/PI−) and necrosis (PI+).
  • Caspase inhibition (e.g., Z-VAD-FMK) to confirm apoptotic pathways.
  • Electron microscopy to visualize ultrastructural changes (e.g., organelle swelling in necrosis). Evidence suggests this compound primarily induces necrosis via membrane disruption, but apoptosis may occur secondary to mitochondrial damage .

Q. What considerations are critical when designing clinical trials for this compound in rare cancer subtypes?

For rare cancers (e.g., undifferentiated esophageal adenocarcinoma), prioritize basket trials to include multiple histologies sharing molecular targets. Use RECIST criteria for objective response assessment, as seen in a case study with a 49-cycle this compound regimen (2.4 mg/m² every 3 weeks). Include long-term follow-up to monitor delayed toxicity and survival, given the drug’s durable response (>5 years post-treatment) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported cell death mechanisms (necrosis vs. apoptosis) across studies?

Perform mechanistic validation using genetic knockout models (e.g., RIPK1/3 for necroptosis) or pharmacological inhibitors. Cross-validate findings with orthogonal methods (e.g., ATP assays for viability, Western blotting for apoptosis markers). Document experimental conditions rigorously (e.g., serum concentration, cell density) to ensure reproducibility, as minor variations can alter outcomes .

Q. What strategies ensure reproducibility in this compound’s membrane insertion studies?

Standardize protocols for membrane lipid extraction and storage to prevent oxidation. Use atomic force microscopy (AFM) or surface plasmon resonance (SPR) to quantify this compound-membrane binding kinetics. Collaborate with independent labs to validate lipidomic findings, adhering to IUPAC guidelines for measurement consistency and metadata reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.